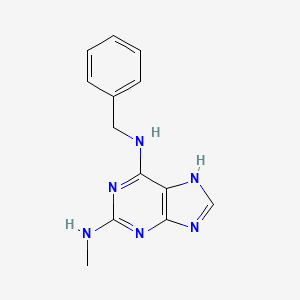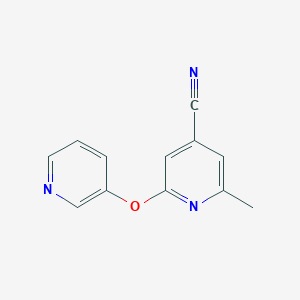
2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile is a chemical compound that has been found to have potential applications in scientific research. This compound is of interest to researchers due to its unique chemical properties and potential therapeutic benefits. In
Mécanisme D'action
The mechanism of action of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile involves the inhibition of the enzyme cGAS. This enzyme is responsible for detecting viral DNA in infected cells and initiating the immune response. Inhibition of cGAS by 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile prevents the activation of the immune response and reduces the production of type I interferons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile are still being studied. However, it has been shown that this compound can inhibit the activity of cGAS and reduce the production of type I interferons. This suggests that 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile may have potential therapeutic applications in the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile in lab experiments is its ability to inhibit the activity of cGAS. This can be useful in studying the immune response to viral infections and developing new treatments for viral diseases. However, one limitation of using this compound is the potential for off-target effects. Further research is needed to determine the specificity of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile for cGAS inhibition.
Orientations Futures
There are several future directions for research on 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile. These include:
1. Further studies on the specificity of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile for cGAS inhibition.
2. Investigation of the potential therapeutic applications of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile in the treatment of viral infections.
3. Development of new compounds based on the structure of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile with improved specificity and potency for cGAS inhibition.
4. Investigation of the potential use of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile in combination with other drugs for the treatment of viral infections.
Conclusion:
In conclusion, 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile is a chemical compound that has potential applications in scientific research. This compound has been found to inhibit the activity of cGAS and reduce the production of type I interferons, suggesting that it may have potential therapeutic applications in the treatment of viral infections. Further research is needed to determine the specificity and potency of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile for cGAS inhibition and to develop new compounds based on its structure.
Méthodes De Synthèse
The synthesis of 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile involves the reaction of 2-methyl-6-pyridin-3-yloxypyridine with cyanogen bromide. The reaction is carried out in anhydrous acetonitrile at room temperature under nitrogen gas. The resulting product is purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile has potential applications in scientific research due to its ability to act as a potent inhibitor of certain enzymes. This compound has been shown to inhibit the activity of the enzyme cGAS, which is involved in the immune response to viral infections. Inhibition of cGAS by 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile has been found to reduce the production of type I interferons, which are important mediators of the immune response. This suggests that 2-Methyl-6-pyridin-3-yloxypyridine-4-carbonitrile may have potential therapeutic applications in the treatment of viral infections.
Propriétés
IUPAC Name |
2-methyl-6-pyridin-3-yloxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-9-5-10(7-13)6-12(15-9)16-11-3-2-4-14-8-11/h2-6,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVDLEDJVXIUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

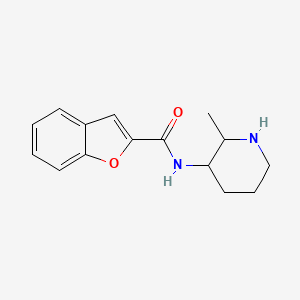
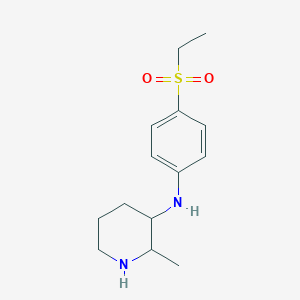
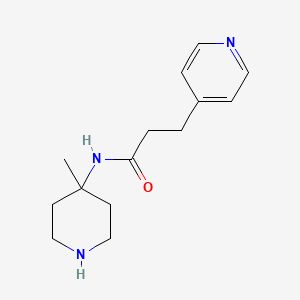
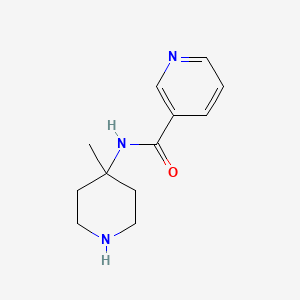
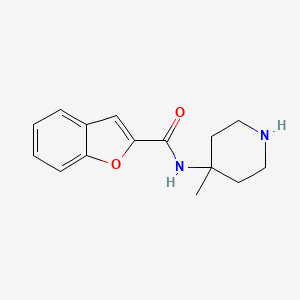
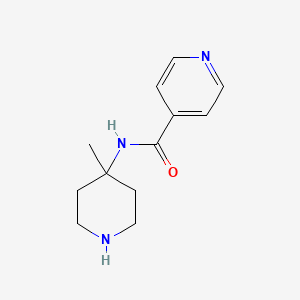
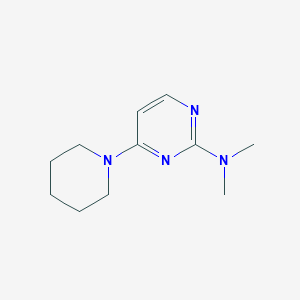
![5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide](/img/structure/B6645613.png)
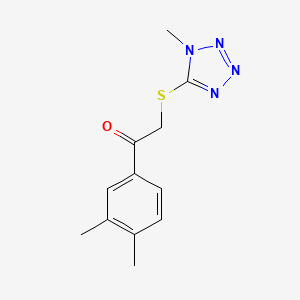
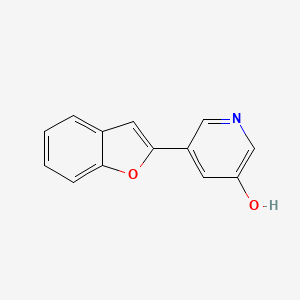
![2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6645629.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone](/img/structure/B6645646.png)
![[4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol](/img/structure/B6645659.png)
